molecular formula C20H19ClN2O4 B2694884 3-(2-chlorophenyl)-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-5-methylisoxazole-4-carboxamide CAS No. 1396794-66-3

3-(2-chlorophenyl)-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2694884
M. Wt: 386.83
InChI Key: ZXIKERMWALSFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C20H19ClN2O4 and its molecular weight is 386.83. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Routes and Chemical Reactions

  • Diels–Alder Reactions : The Diels–Alder reactions involving alkyl 2H-azirine-3-carboxylates with furans have been explored, highlighting synthetic pathways that could be relevant to the production or modification of compounds structurally related to the one . These reactions have yielded a range of products, including aziridines and dihydrofuranols, demonstrating the versatility of this synthetic approach in creating complex molecules (Alves et al., 2001).

  • Rearrangement and Synthesis of Quinazolinediones : The rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones into 2,4-quinazolinediones via an isocyanate carboxamide intermediate showcases a method that could be applicable for generating compounds with similar structural motifs to the targeted molecule (Azizian et al., 2000).

Potential Applications

  • Antimicrobial Agents : A study on N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides highlighted their in vitro antibacterial and antifungal activities. This suggests that compounds with similar structural features could possess antimicrobial properties (Desai et al., 2011).

  • Antinociceptive and Anti-inflammatory Properties : The synthesis and evaluation of thiazolopyrimidine derivatives for their antinociceptive and anti-inflammatory activities indicate that compounds bearing furan and chlorophenyl groups can exhibit significant biological activities. Such findings are relevant for the development of new therapeutic agents (Selvam et al., 2012).

properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-12-17(18(23-27-12)14-5-2-3-6-15(14)21)19(24)22-11-20(25,13-8-9-13)16-7-4-10-26-16/h2-7,10,13,25H,8-9,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIKERMWALSFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3CC3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-5-methylisoxazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.